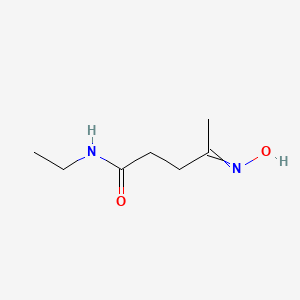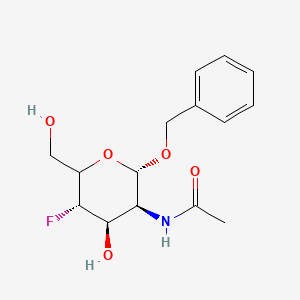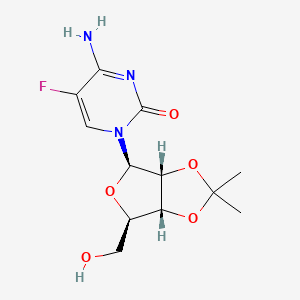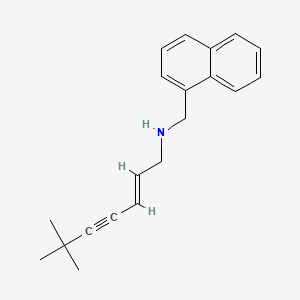
Sucrose-1,1,6,6,6',6'-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sucrose-1,1,6,6,6’,6’-d6 is a deuterium-labeled form of sucrose, a disaccharide composed of glucose and fructose. The deuterium atoms replace the hydrogen atoms at specific positions in the molecule, making it useful for various scientific research applications. The molecular formula of Sucrose-1,1,6,6,6’,6’-d6 is C12H16D6O11, and it has a molecular weight of 348.33 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sucrose-1,1,6,6,6’,6’-d6 involves the selective replacement of hydrogen atoms with deuterium atoms. This can be achieved through chemical reactions that introduce deuterium into the sucrose molecule. One common method is the catalytic exchange reaction, where sucrose is treated with deuterium gas in the presence of a catalyst. Another method involves the use of deuterated reagents in the synthesis process .
Industrial Production Methods
Industrial production of Sucrose-1,1,6,6,6’,6’-d6 typically involves large-scale catalytic exchange reactions. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the deuterium-labeled sucrose .
化学反応の分析
Types of Reactions
Sucrose-1,1,6,6,6’,6’-d6 undergoes various chemical reactions, including:
Oxidation: Sucrose can be oxidized to produce different products, such as gluconic acid and fructose.
Reduction: Reduction reactions can convert sucrose into sugar alcohols like sorbitol and mannitol.
Substitution: Deuterium atoms in Sucrose-1,1,6,6,6’,6’-d6 can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Various reagents, such as halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Oxidation: Gluconic acid, fructose.
Reduction: Sorbitol, mannitol.
Substitution: Deuterium-labeled derivatives with different functional groups.
科学的研究の応用
Sucrose-1,1,6,6,6’,6’-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of sucrose metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sucrose.
Industry: Applied in the food industry for quality control and authenticity testing of sucrose-containing products .
作用機序
The mechanism of action of Sucrose-1,1,6,6,6’,6’-d6 involves its incorporation into metabolic pathways where it behaves similarly to regular sucrose. The deuterium atoms provide a distinct mass difference, allowing researchers to track the molecule using mass spectrometry. This helps in understanding the molecular targets and pathways involved in sucrose metabolism .
類似化合物との比較
Similar Compounds
Sucrose: The non-labeled form of Sucrose-1,1,6,6,6’,6’-d6.
Glucose: A monosaccharide component of sucrose.
Fructose: Another monosaccharide component of sucrose.
Maltose: A disaccharide composed of two glucose units.
Uniqueness
Sucrose-1,1,6,6,6’,6’-d6 is unique due to its deuterium labeling, which makes it particularly useful for tracing and studying metabolic pathways. This isotopic labeling provides a distinct advantage in research applications where precise tracking of the molecule is required .
特性
CAS番号 |
955943-30-3 |
|---|---|
分子式 |
C₁₂H₁₆D₆O₁₁ |
分子量 |
348.33 |
同義語 |
β-D-Fructofuranosyl α-D-Glucopyranoside-d6; (+)-Sucrose-d6; Amerfond-d6; Beet Sugar-d6; Cane Sugar-d6; Carrare C 10-d6; Compressuc-d6; Confectioner’s Sugar-d6; D-(+)-Saccharose-d6; D-(+)-Sucrose-d6; D-Sucrose-d6; Frost Sugar-d6; GNE 410-d6; Granulate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


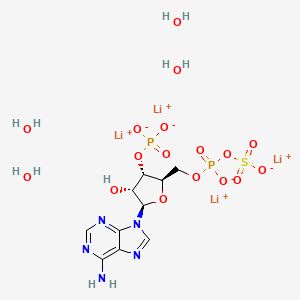
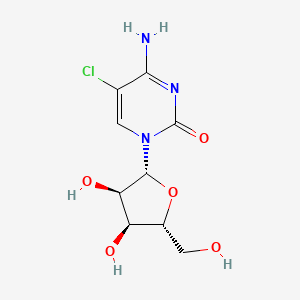
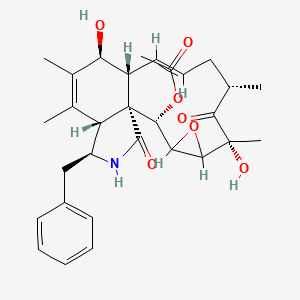
![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)
